Prostaglandin Synthetase Inhibition Potency
In a head-to-head comparison against multiple NSAIDs using bovine seminal vesicle microsome prostaglandin synthetase, the rank order of inhibitory potency was established as: indomethacin > flufenamic acid > R-807 (Diflumidone Sodium) > R-805 > phenylbutazone ⪢ aspirin [1]. This places R-807's potency between that of flufenamic acid and phenylbutazone, and significantly above aspirin, which is the least potent in this series. This quantitative ranking provides a clear differentiation from commonly used NSAID comparators.
| Evidence Dimension | Prostaglandin synthetase inhibitory potency |
|---|---|
| Target Compound Data | Ranked 3rd in potency (R-807) |
| Comparator Or Baseline | Indomethacin (rank 1), Flufenamic Acid (rank 2), R-805 (rank 4), Phenylbutazone (rank 5), Aspirin (rank 6, least potent) |
| Quantified Difference | R-807 is more potent than phenylbutazone and aspirin, but less potent than indomethacin and flufenamic acid |
| Conditions | Bovine seminal vesicle microsome prostaglandin synthetase assay; concentration-dependent manner |
Why This Matters
This quantitative potency ranking allows researchers to select R-807 over weaker inhibitors (e.g., aspirin) when a moderate level of prostaglandin synthetase inhibition is desired, or over stronger but potentially more toxic comparators (e.g., indomethacin) for specific experimental designs.
- [1] Vigdahl RL, Tukey RH. Mechanism of action of novel anti-inflammatory drugs diflumidone and R-805. Biochem Pharmacol. 1977 Feb 15;26(4):307-11. doi:10.1016/0006-2952(77)90182-4. PMID: 403918. View Source
